2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
1-[(E)-2-(4-NITROPHENYL)-1-DIAZENYL]-1-BUTANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE is a complex organic compound that features both a diazenyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(4-NITROPHENYL)-1-DIAZENYL]-1-BUTANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE typically involves the reaction of 4-nitrophenylhydrazine with 1-butanone to form the diazenyl intermediate. This intermediate is then reacted with 1,3-benzothiazol-2-ylhydrazine under controlled conditions to yield the final product. The reaction is usually carried out in an ethanolic solution with sodium hydroxide as a catalyst at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(4-NITROPHENYL)-1-DIAZENYL]-1-BUTANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and benzothiazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diazenyl and benzothiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzothiazole derivatives, while reduction could produce aminobenzothiazole derivatives.
Scientific Research Applications
1-[(E)-2-(4-NITROPHENYL)-1-DIAZENYL]-1-BUTANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of organic semiconductors or as a component in dye-sensitized solar cells.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-[(E)-2-(4-NITROPHENYL)-1-DIAZENYL]-1-BUTANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the benzothiazole moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- 1,3,4-Thiadiazole derivatives
Uniqueness
1-[(E)-2-(4-NITROPHENYL)-1-DIAZENYL]-1-BUTANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE is unique due to its combination of a diazenyl group and a benzothiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H16N6O2S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)butanimidamide |
InChI |
InChI=1S/C17H16N6O2S/c1-2-5-16(20-19-12-8-10-13(11-9-12)23(24)25)21-22-17-18-14-6-3-4-7-15(14)26-17/h3-4,6-11,19H,2,5H2,1H3/b20-16+,22-21? |
InChI Key |
GMFBEBBQGSGIFE-IUODMBSBSA-N |
Isomeric SMILES |
CCC/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/N=NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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